Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate
Description
Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate is a synthetic compound derived from the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold. Its structure features a pyrrolidinyl-propanamido substituent at the 2-position of the tetrahydrobenzo[b]thiophene core, with an oxalate counterion enhancing solubility.
Properties
IUPAC Name |
ethyl 2-(3-pyrrolidin-1-ylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S.C2H2O4/c1-2-23-18(22)16-13-7-3-4-8-14(13)24-17(16)19-15(21)9-12-20-10-5-6-11-20;3-1(4)2(5)6/h2-12H2,1H3,(H,19,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQOKGKFJCRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate (CAS Number: 1051924-46-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 1051924-46-9 |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the context of antioxidant and anti-inflammatory effects. The presence of the pyrrolidine moiety is believed to enhance its interaction with biological targets, potentially influencing various signaling pathways.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Preliminary studies have suggested that this compound may exhibit significant antioxidant properties. For example:
- DPPH Radical Scavenging : The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Oxidative Stress : By scavenging free radicals, it may reduce cellular damage caused by oxidative stress.
- Modulation of Inflammatory Pathways : The compound may influence key inflammatory mediators, thus potentially alleviating conditions characterized by chronic inflammation.
Comparative Analysis
To further understand the potential of this compound, it is beneficial to compare it with other compounds exhibiting similar activities. Below is a comparison table:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)... | Moderate | Moderate | Potential for kidney stone prevention |
| Similar Thiophene Derivative | High | High | Effective in reducing inflammation markers |
| Calcium Oxalate Inhibitor | High | Low | Used in urolithiasis treatment |
Comparison with Similar Compounds
Key Observations :
- Pyrrolidinyl vs. Aromatic Substituents : The pyrrolidinyl group in the target compound may confer distinct steric and electronic properties compared to aryl groups (e.g., phenyl, hydroxyphenyl). Pyrrolidine’s basicity and conformational flexibility could enhance solubility or target binding in enzyme inhibition .
Antioxidant Activity :
- The 4-hydroxy-3,5-dimethoxyphenyl substituent (Compound H) showed the highest antioxidant activity due to steric protection of the phenolic hydroxyl group, which stabilizes radical scavenging .
- Para-substituted hydroxyl groups are critical for activity; ortho-substitution (Compound E) or methoxy groups reduce efficacy . The target compound’s pyrrolidinyl group lacks direct radical scavenging motifs, suggesting its primary mechanism may differ.
Antibacterial Activity :
- Dimethylamino-substituted derivatives (Compound M) exhibited broad-spectrum antibacterial activity, likely due to membrane disruption or interference with bacterial enzymes . The pyrrolidinyl group in the target compound shares nitrogen-based basicity, but its cyclic structure may alter penetration or target specificity.
Enzyme Inhibition :
- The target compound is structurally analogous to ethyl (R)-6-methyl-2-(3-(p-tolyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , a soluble epoxide hydrolase inhibitor (sEHI) with IC₅₀ < 100 nM . The pyrrolidinyl group may mimic ureido pharmacophores, though its efficacy remains to be validated experimentally.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The oxalate salt form of the target compound likely improves solubility over neutral analogs like furan-containing derivatives .
Q & A
Q. What are the standard synthetic routes for this compound and its intermediates?
The synthesis typically involves functionalizing the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate core. Key steps include:
- Ureido/thioureido formation : Reacting the amino-ester with isocyanates or isothiocyanates under reflux in solvents like toluene or ethanol .
- Oxalate salt formation : Acidification (e.g., concentrated HCl) followed by recrystallization from ethanol to isolate the oxalate derivative .
- Derivatization : For advanced intermediates, reactions like Knoevenagel condensation with aldehydes or cyclocondensation with glacial acetic acid/DMSO are employed .
Example Protocol :
Q. How is structural confirmation performed for this compound?
Structural elucidation relies on:
- 1H/13C NMR : Assigns proton environments (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm) and carbon types (e.g., carbonyl carbons at ~165–170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C19H27N3O4S: 394.17) .
Troubleshooting Tip : Overlapping NMR signals can be resolved using 2D techniques (COSY, HSQC) .
Advanced Research Questions
Q. How can low yields during synthesis be addressed?
Common optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
- Catalyst use : Triethylamine or piperidine enhances reaction rates in condensation steps .
- Purification : Silica gel chromatography or recrystallization in ethanol/water mixtures improves purity .
Case Study : Ethanolamine-mediated cyclization increased yields by 20% when excess reagent was removed via Kugelrohr distillation .
Q. What contradictions arise in biological activity data, and how are they resolved?
Discrepancies in anticancer activity (e.g., potent vs. moderate effects) may stem from:
- Cell line specificity : HCT-116 colon cancer cells showed higher sensitivity than breast cancer models .
- Substituent effects : Allyl or cyanoacrylamide groups enhance apoptosis via caspase-3 activation .
Resolution Method :
- Dose-response assays : Establish IC50 values across multiple cell lines.
- SAR Table :
| Derivative | Substituent | Activity (IC50 μM) | Reference |
|---|---|---|---|
| Compound 6 (HCT-116) | Allylthioureido | 8.2 | |
| Cyanoacrylamide 5a (MCF-7) | Pyrazol-4-yl | 12.4 | |
| Oxalate salt (MDA-MB-231) | Pyrrolidinylpropanamido | 15.7 |
Q. How are reaction mechanisms validated for heterocyclic derivatization?
Mechanistic studies use:
- Kinetic monitoring : TLC or HPLC tracks intermediate formation during cyclocondensation .
- Isotopic labeling : 15N-labeled amines confirm intramolecular cyclization pathways .
- Computational modeling : DFT calculations predict transition states for Knoevenagel reactions .
Q. What analytical challenges arise in characterizing this compound?
- Spectral overlap : Thiophene ring protons (δ 6.5–7.5 ppm) may obscure adjacent NH/CH2 signals. Use deuterated DMSO for better resolution .
- Oxalate stability : Hygroscopic oxalate salts require anhydrous storage to prevent decomposition .
Methodological Best Practices
- Synthetic Reproducibility : Always report reaction times, solvent grades, and purification steps (e.g., “recrystallized from ethanol” vs. “crude product used”) .
- Biological Assays : Include positive controls (e.g., doxorubicin) and validate via Western blotting for apoptosis markers (e.g., BAX, Bcl-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
